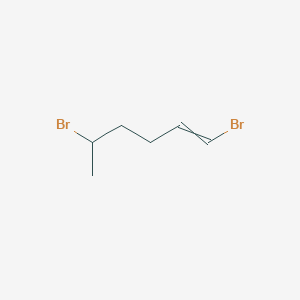
Ethyl 2-(2,4-dimethylbenzoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an organic compound with the molecular formula C18H18O3. It is a derivative of benzoic acid and is characterized by the presence of two methyl groups at the 2 and 4 positions on the benzoyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water
Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
Oxidation: 2,4-dimethylbenzoic acid.
Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.
Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its use in drug development, particularly in the design of local anesthetics.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,4-dimethylbenzoate
- Methyl 2-(2,4-dimethylbenzoyl)benzoate
- Ethyl 4-(dimethylamino)benzoate
Uniqueness
This compound is unique due to the specific positioning of the methyl groups on the benzoyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities .
Eigenschaften
CAS-Nummer |
134098-86-5 |
|---|---|
Molekularformel |
C18H18O3 |
Molekulargewicht |
282.3 g/mol |
IUPAC-Name |
ethyl 2-(2,4-dimethylbenzoyl)benzoate |
InChI |
InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3 |
InChI-Schlüssel |
ARQCFKVVOBQBHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![[(Dioctylsilanediyl)di(octane-8,1-diyl)]bis(trioctylsilane)](/img/structure/B14280543.png)

![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![1-[(2,2-Dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14280576.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)



![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)


![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
